molecular formula C11H13NO B7590672 2-Cyclopropyl-2-phenylacetamide

2-Cyclopropyl-2-phenylacetamide

Cat. No.: B7590672
M. Wt: 175.23 g/mol
InChI Key: PLTSWODMYZEUQL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylacetamide is a substituted acetamide derivative featuring a cyclopropyl group attached to the phenyl ring of the acetamide backbone. The cyclopropyl group introduces steric and electronic effects that may influence binding affinity, solubility, and pharmacokinetic properties, though direct experimental data on this compound remains scarce.

Properties

IUPAC Name

2-cyclopropyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTSWODMYZEUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Solubility and Stability

  • 2-Phenylacetamide: Exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its acetamide group, with a melting point of ~138–140°C . No significant stability issues reported under standard storage conditions.
  • Benzilic acid : Poor aqueous solubility due to its hydrophobic diphenyl structure but forms stable salts (e.g., sodium benzilate) for improved bioavailability .
  • This compound : Predicted to have lower solubility than 2-phenylacetamide due to increased hydrophobicity from the cyclopropyl group. Stability may be enhanced against oxidative metabolism, a common trait of cyclopropane-containing drugs .

Q & A

What are the recommended synthetic routes for 2-Cyclopropyl-2-phenylacetamide, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by amidation. Key steps include:

  • Cyclopropane introduction : Use of transition metal catalysts (e.g., Cu or Rh) for stereochemical control .
  • Amidation : Coupling agents like EDCl/HOBt or direct reaction with activated acyl intermediates.
    Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature control : Moderate temperatures (60–80°C) minimize side reactions like cyclopropane ring opening .
  • Catalysts : Acidic or basic conditions (e.g., p-toluenesulfonic acid) optimize reaction kinetics .
    Yield and purity are monitored via HPLC or GC-MS, with typical yields ranging from 60–85% under optimized conditions .

How can researchers confirm the molecular structure and stereochemistry of this compound?

Level: Basic
Answer:
Structural confirmation requires a combination of spectroscopic and computational methods:

  • NMR :
    • ¹H NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 0.8–1.5 ppm) due to ring strain. Aromatic protons (phenyl group) resonate at δ 7.2–7.6 ppm .
    • ¹³C NMR : Cyclopropyl carbons show signals at δ 10–20 ppm, while the acetamide carbonyl appears at δ 170–175 ppm .
  • IR spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry .
    For stereochemical analysis, chiral HPLC or optical rotation measurements are used if enantiomers are synthesized .

What safety protocols are critical for handling this compound in laboratory settings?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
    • Skin contact : Wash with soap and water for 15 minutes .
      MSDS-compliant labeling and emergency shower/eye wash stations are mandatory .

How can researchers optimize reaction conditions to scale up this compound synthesis?

Level: Advanced
Answer:
Scaling requires addressing mass/heat transfer limitations and reproducibility:

  • Flow chemistry : Continuous flow reactors improve mixing and temperature control, reducing side products .
  • Catalyst loading : Reduce metal catalyst concentrations (e.g., 0.5–1 mol% Rh) to minimize costs and purification steps .
  • Solvent recycling : Implement distillation or membrane filtration for solvent recovery .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
    Pilot-scale trials should validate purity (>98%) and yield consistency across batches .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Level: Advanced
Answer:
Discrepancies often arise from conformational flexibility or solvent effects:

  • Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping or amide bond rotation .
  • DFT calculations : Compare experimental data with computed chemical shifts (e.g., using Gaussian or ORCA) . Adjust for solvent polarity in simulations .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
    Document solvent, temperature, and instrument calibration to ensure reproducibility .

What computational strategies are effective for predicting the biological target interactions of this compound?

Level: Advanced
Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., enzymes or receptors). Cyclopropane’s rigidity may enhance binding entropy .
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes .
  • QSAR models : Corinate structural descriptors (e.g., logP, topological polar surface area) with bioactivity data from analogues .
    Validate predictions with in vitro assays (e.g., enzyme inhibition or receptor binding) .

How can researchers evaluate the metabolic stability of this compound in preclinical studies?

Level: Advanced
Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • CYP450 inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect hydroxylation or ring-opening products .
  • In silico tools : Predict metabolic hotspots with software like MetaSite or StarDrop .
    Data guides structural modifications (e.g., fluorine substitution) to block vulnerable sites .

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